![molecular formula C16H14N2O2 B6619251 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone CAS No. 23465-75-0](/img/structure/B6619251.png)
3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone
Overview
Description
3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone, also known as 4-MPMQ, is a novel synthetic quinoxalinone compound with potential uses in scientific research and lab experiments. It has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and its ability to interact with other biological molecules.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone has potential applications in scientific research due to its ability to interact with other biological molecules. It has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone has also been studied for its potential as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are involved in the regulation of inflammation and allergic responses.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone is not yet fully understood, but it is believed to involve the inhibition of COX-2 and 5-LOX. It is thought to interact with these enzymes by binding to the active sites of the enzymes and preventing them from performing their normal functions. This inhibition leads to the decreased production of prostaglandins and leukotrienes, which can then lead to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone are not yet fully understood. However, it has been studied for its potential to reduce inflammation, pain, and fever. It has also been studied for its potential to reduce the risk of certain types of cancers, such as colorectal cancer. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone in lab experiments include its potential to inhibit COX-2 and 5-LOX, its ability to interact with other biological molecules, and its potential to reduce inflammation, pain, and fever. The main limitation of using 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone in lab experiments is that its mechanism of action is not yet fully understood. Additionally, its effects on human health and disease risk have not yet been fully studied.
Future Directions
For the study of 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone include further research into its mechanism of action and its effects on human health and disease risk. Additionally, further research into its potential as an inhibitor of COX-2 and 5-LOX could be conducted. Further research into the potential of 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone to interact with other biological molecules could also be conducted. Finally, further research into the potential of 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone to reduce inflammation, pain, and fever could be conducted.
Synthesis Methods
3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone can be synthesized from 4-methoxyphenylacetonitrile, which can be obtained from commercially available sources. The synthesis involves a multi-step process, including the reaction of 4-methoxyphenylacetonitrile with anhydrous potassium carbonate, followed by the reaction of the resulting compound with 2-aminobenzonitrile and finally the reaction of the product with aqueous hydrochloric acid. The entire process takes approximately three hours and yields 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone in a white crystalline form.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-8-6-11(7-9-12)10-15-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXIOICRZDZGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244271 | |
Record name | 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677318 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
23465-75-0 | |
Record name | 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23465-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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